molecular formula C21H23NO4 B11465393 5,5-diethyl-8,9-dimethoxy-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one

5,5-diethyl-8,9-dimethoxy-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one

Cat. No.: B11465393
M. Wt: 353.4 g/mol
InChI Key: ROZNMSFWVYTQEB-UHFFFAOYSA-N
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Description

5,5-diethyl-8,9-dimethoxy-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one is a complex organic compound belonging to the class of isoindoloquinolines This compound is characterized by its unique fused heterocyclic structure, which includes both isoindole and benzoxazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-diethyl-8,9-dimethoxy-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one typically involves multi-step organic reactions. One common method involves the reaction of enamides with N-aryl compounds under Lewis-acid mediated conditions. This reaction affords the desired fused heterocyclic isoindolinones in high yields and diastereoselectivities . The stereochemical outcome of this transformation indicates a stepwise reaction pathway.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5,5-diethyl-8,9-dimethoxy-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted isoindoloquinolines, depending on the specific reagents and conditions used.

Scientific Research Applications

5,5-diethyl-8,9-dimethoxy-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5-diethyl-8,9-dimethoxy-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6H-isoindolo[2,1-a]indoles
  • 5,6-dihydroindolo[2,1-a]isoquinolines
  • 6,7-dihydro-5H-benzo[c]azepino[2,1-a]indoles

Uniqueness

5,5-diethyl-8,9-dimethoxy-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one stands out due to its specific substitution pattern and the presence of both diethyl and dimethoxy groups.

Properties

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

IUPAC Name

5,5-diethyl-8,9-dimethoxy-6aH-isoindolo[2,3-a][3,1]benzoxazin-11-one

InChI

InChI=1S/C21H23NO4/c1-5-21(6-2)15-9-7-8-10-16(15)22-19(23)13-11-17(24-3)18(25-4)12-14(13)20(22)26-21/h7-12,20H,5-6H2,1-4H3

InChI Key

ROZNMSFWVYTQEB-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=CC=CC=C2N3C(O1)C4=CC(=C(C=C4C3=O)OC)OC)CC

Origin of Product

United States

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